![molecular formula C18H28N2P2 B8021704 (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline](/img/structure/B8021704.png)
(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Overview
Description
(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is a useful research compound. Its molecular formula is C18H28N2P2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Asymmetric Hydrogenation : This compound, as a ligand, is used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. It has shown excellent enantioselectivities and high catalytic activities in the hydrogenation of dehydroamino acid derivatives and enamides. This application is significant in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Antiproliferative Activity in Cancer Research : Gold(III) complexes bearing (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline have been synthesized and shown promising antiproliferative activities against a panel of cell lines, comparable to certain established cancer drugs. These findings suggest potential in developing new anticancer drugs (Arojojoye et al., 2020).
Stability and Efficiency in Metal-Catalyzed Reactions : This phosphine ligand is noted for being air-stable and showing excellent enantioselectivities in Rh- or Pd-catalyzed carbon-carbon bond-forming reactions (Imamoto et al., 2005).
Use in Metal Complexes : The ligand has been used to form stable complexes with metals such as platinum, palladium, and rhenium. These complexes have been studied for their redox properties, contributing to the understanding of enantioselectivity in catalysis and potential applications in materials science (Das et al., 2008).
Enantioselective Hydrosilylation : The compound has been applied in rhodium-catalyzed enantioselective hydrosilylation of simple ketones, yielding secondary alcohols with high yields and excellent enantiomeric excesses (Imamoto et al., 2006).
Chirality Transfer in Polymer Synthesis : It has been used in the synthesis of platinum-containing conjugated polymers, enabling chirality transfer from the phosphine ligand to the polymer backbone. This application is important in the development of materials with specific optical properties (Marumoto et al., 2020).
properties
IUPAC Name |
(R)-tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3/t21-,22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBLHZZDMCPGX-VXKWHMMOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@](C)C1=NC2=CC=CC=C2N=C1[P@](C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis((R)-tert-butyl(methyl)phosphino)quinoxaline | |
CAS RN |
866081-62-1 | |
Record name | (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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